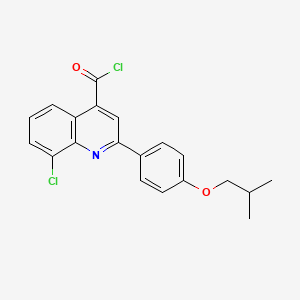

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(22)24)15-4-3-5-17(21)19(15)23-18/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJACRAKWGBVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801161304 | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160255-90-2 | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801161304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Quinoline Core

- The quinoline nucleus is most commonly synthesized via the Friedländer synthesis , which involves the condensation of anilines with carbonyl compounds under acidic or basic catalysis.

- For 8-chloro substitution, appropriately substituted aniline or carbonyl precursors bearing the chlorine atom are selected to ensure regioselectivity.

- Reaction conditions typically involve heating in solvents such as ethanol or glacial acetic acid, sometimes under reflux.

- This step yields 8-chloroquinoline-4-carboxylic acid or a closely related intermediate.

Introduction of the 4-Isobutoxyphenyl Group

- The 4-isobutoxyphenyl substituent is introduced at the 2-position of the quinoline ring via aryl substitution or cross-coupling reactions .

- Alkylation of the phenolic precursor with isobutyl bromide or chloride forms the isobutoxyphenyl moiety before attachment.

- Coupling methods may include palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) or nucleophilic aromatic substitution depending on the substrate reactivity.

- Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate phenols or to activate nucleophiles.

- Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or toluene are common.

Conversion to Carbonyl Chloride

- The carboxylic acid group at position 4 is converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) .

- This reaction is typically carried out under reflux in anhydrous solvents like dichloromethane or chloroform.

- The reaction proceeds with evolution of gases (SO2, HCl) and is monitored by disappearance of the acid peak in IR or NMR spectroscopy.

- The resulting acid chloride is sensitive to moisture and must be handled under inert atmosphere or dry conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Quinoline core formation | Friedländer synthesis: aniline + ketone, acid/base catalyst, reflux in EtOH or AcOH | 70-85 | Reaction time: 4-12 h |

| Alkylation of phenol | Isobutyl bromide, NaH or KOtBu, DMF, 0-50 °C | 80-90 | Purification by column chromatography |

| Coupling to quinoline core | Pd catalyst (if cross-coupling), base, solvent | 60-80 | Reaction time: 6-24 h |

| Acid chloride formation | SOCl2 or (COCl)2, reflux, anhydrous solvent | 85-95 | Reaction time: 2-4 h, moisture sensitive |

Alternative and Advanced Methods

- Microwave-assisted synthesis: Recent studies have shown that microwave irradiation can accelerate the Friedländer synthesis and coupling steps, reducing reaction times significantly while maintaining yields.

- Catalyst recycling: Use of magnetic

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine (TEA) or pyridine.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative .

Scientific Research Applications

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the quinoline ring, which can intercalate into DNA or interact with protein active sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Quinoline Core

8-Chloro vs. Non-chlorinated Analogs

- 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride (sc-320842): Lacks the 8-chloro substituent, reducing steric hindrance and electronic withdrawal effects. This likely decreases reactivity toward nucleophiles compared to the target compound .

- 8-Methylquinoline Derivatives (e.g., 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, CAS: 1160254-57-8): Methyl substitution at position 8 enhances lipophilicity but may reduce HDAC inhibitory activity due to diminished electrophilicity of the carbonyl chloride .

Halogen Substituents at Position 8

- 8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337427): Replacement of the phenyl group with a thienyl moiety introduces sulfur-based π-interactions, which may enhance binding to metal-containing enzymes .

Variations in the Aryl Substituent at Position 2

Alkoxy Group Modifications

- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (sc-337405): Methoxy substitution at the meta position decreases electron-donating effects relative to para-isobutoxy, altering electronic distribution and reactivity .

Bulky and Branched Substituents

- 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS: 862661-15-2): The isopropyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Purity | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | 361.25 | 95% | 8-Cl, 4-isobutoxyphenyl | High electrophilicity due to Cl and COCl |

| 8-Cl-2-(3-methoxyphenyl) analog | 332.18 | 95% | 8-Cl, 3-methoxyphenyl | Lower steric hindrance than isobutoxy |

| 2-(4-isobutoxyphenyl) analog | 345.79 | 95% | No 8-Cl, 4-isobutoxyphenyl | Reduced electrophilicity |

| 8-Cl-2-(5-ethyl-2-thienyl) analog | 351.26 | 95% | 8-Cl, 5-ethyl-2-thienyl | Enhanced π-π stacking potential |

Data derived from

Biological Activity

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, part of the quinoline family, exhibits a variety of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 355.82 g/mol. The presence of the isobutoxyphenyl group enhances its lipophilicity, which may improve bioavailability and interaction with lipid membranes.

Quinoline derivatives like this compound are known to interfere with various cellular processes:

- DNA Replication : These compounds can inhibit DNA synthesis, which is crucial for cell division.

- Protein Synthesis : They may disrupt the translation process, affecting cellular function and growth.

- Cell Signaling : The compound can modulate signaling pathways that regulate gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has activity against various bacterial strains. Below is a summary of its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 1.3 |

| Escherichia coli | 15.0 |

| Streptococcus pyogenes | 59.1 |

These results highlight its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by disrupting their growth signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Anti-Infective Drug Discovery evaluated several quinoline derivatives, including the target compound, demonstrating significant inhibition against multiple bacterial strains. The results emphasized the importance of structural modifications in enhancing biological activity .

- Anticancer Potential : In a recent investigation on the effects of quinoline derivatives on cancer cells, it was found that this compound exhibited potent cytotoxicity against human breast cancer cells, with IC50 values indicating effective concentration levels required to inhibit cell viability significantly .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield and purity. For chlorinated quinoline derivatives, Friedel-Crafts acylation or nucleophilic substitution reactions are common starting points. Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (in toluene/non-polar solvent mixtures) is critical. Monitor intermediates using TLC and confirm final structure via NMR and mass spectrometry .

- Data Insight : Related compounds, such as 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline derivatives, emphasize the importance of inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups like carbonyl chlorides .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons and carbons (quinoline core) and confirm substitution patterns (e.g., isobutoxy group at C2).

- FT-IR : Identify carbonyl chloride (C=O stretch ~1800 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in slow-evaporation solvents (e.g., dichloromethane/hexane). Related quinoline structures have been resolved with triclinic symmetry (e.g., P1 space group) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (toluene, chloroform) for crystallization. Low aqueous solubility necessitates using surfactants or co-solvents (e.g., 10% THF/water) for biological assays. Stability studies (via HPLC) should assess degradation under acidic/basic conditions, as carbonyl chlorides are prone to hydrolysis .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the carbonyl chloride group in this compound?

- Methodology :

- DFT Calculations : Model electrophilic reactivity at the carbonyl chloride using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.

- Molecular Dynamics : Simulate solvation effects in common solvents to optimize reaction pathways.

- Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., proteases) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported reaction yields for similar quinoline derivatives?

- Methodology :

- Systematic Variation : Replicate experiments while controlling variables (catalyst loading, moisture levels, purity of starting materials).

- Analytical Cross-Validation : Compare HPLC, NMR, and X-ray data across studies to identify impurities or polymorphic forms. For example, discrepancies in tetrahydroquinoline yields were linked to steric effects in crystal packing .

- Meta-Analysis : Use Cheminformatics tools (e.g., SciFinder) to aggregate data and identify trends in solvent/reagent efficacy .

Q. What strategies are recommended for studying the compound’s stability under various conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed carboxylic acid).

- Kinetic Studies : Determine half-life in buffers (pH 1–10) to model shelf-life. For carbonyl chlorides, pseudo-first-order kinetics are typical in aqueous media .

- Microscopy : Assess crystallinity changes (via SEM) that may affect stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.